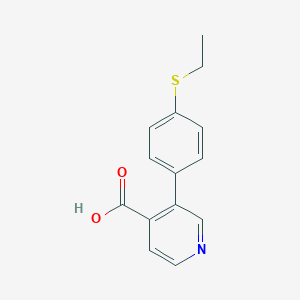

3-(4-Ethylthiophenyl)isonicotinic acid

Description

Properties

IUPAC Name |

3-(4-ethylsulfanylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-2-18-11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZDFPLWFRMZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 3-(4-Ethylthiophenyl)isonicotinic Acid

[1][2]

Executive Summary

3-(4-Ethylthiophenyl)isonicotinic acid is a specialized heterocyclic scaffold belonging to the class of 3-arylisonicotinic acids .[1][2] This compound represents a strategic structural modification of the privileged isonicotinic acid pharmacophore (found in the first-line anti-tubercular drug, Isoniazid).[1][2]

By introducing a 4-ethylthiophenyl moiety at the 3-position, the structure incorporates a lipophilic "tail" capable of hydrophobic interactions while maintaining the polar, hydrogen-bonding core of the pyridine-4-carboxylic acid.[1][2] This specific substitution pattern is relevant in the design of InhA inhibitors (tuberculosis) , P2X7 receptor antagonists , and kinase inhibitors , where the 3-aryl group induces a twisted conformation (atropisomerism potential) that fills specific hydrophobic pockets in target proteins.[1]

Structural Analysis & Physiochemical Properties[1][2][3]

Chemical Identity[1][2][4][5][6]

-

IUPAC Name: 3-(4-(ethylthio)phenyl)pyridine-4-carboxylic acid[1][2]

-

SMILES: CCS(c1ccc(cc1)c2c(C(=O)O)ccncc2)

-

Core Scaffold: Isonicotinic acid (Pyridine-4-carboxylic acid)[1][2][3]

Pharmacophore Breakdown

The molecule consists of three distinct functional zones, each serving a specific medicinal chemistry purpose:

| Zone | Structural Element | Function / SAR Implication |

| A | Pyridine Nitrogen | H-bond acceptor; capable of metal chelation (e.g., in metalloenzymes) or interaction with serine/threonine residues.[1][2] |

| B | Carboxylic Acid | Critical H-bond donor/acceptor; mimics phosphate groups; essential for solubility and often the primary "warhead" for active site binding.[1][2] |

| C | Ethylthiophenyl Group | Lipophilic Anchor: The ethylthio (-SEt) group increases LogP, improving membrane permeability.[1][2] Metabolic Handle: The sulfide is a "soft" metabolic spot, liable to oxidation by FMOs or CYPs to sulfoxide (-S(=O)-) and sulfone (-SO₂-), altering polarity in vivo.[1][2] |

Calculated Physiochemical Properties[1][2]

-

LogP (Predicted): ~3.2 – 3.5 (Significantly more lipophilic than isonicotinic acid due to the aryl-thioether extension).[1][2]

-

TPSA (Topological Polar Surface Area): ~65 Ų (Good oral bioavailability range).[1]

-

pKa (Acid): ~4.5 – 4.8 (Typical for pyridine-4-carboxylic acids).[1][2]

-

pKa (Base - Pyridine N): ~2.5 – 3.0 (Suppressed by the electron-withdrawing ortho-aryl and para-carboxyl groups).[1][2]

Synthetic Pathways[1][2][8]

The synthesis of 3-(4-Ethylthiophenyl)isonicotinic acid typically relies on Palladium-catalyzed cross-coupling reactions .[1][2] The steric hindrance at the 3,4-position of the pyridine ring makes the Suzuki-Miyaura coupling the most reliable method, utilizing a 3-haloisonicotinic ester and an arylboronic acid.[1][2]

Retrosynthetic Analysis (Graphviz)[1]

Figure 1: Retrosynthetic pathway utilizing a convergent Suzuki-Miyaura coupling strategy.[1][2]

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

-

Reagents: Ethyl 3-bromoisonicotinate (1.0 eq), 4-(ethylthio)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.5 eq).[1]

-

Procedure:

-

Charge a reaction flask with the bromo-ester, boronic acid, and base.[2]

-

Degas the solvent mixture with nitrogen for 15 minutes (Critical to prevent Pd oxidation).[1]

-

Add the Pd catalyst and heat to 90°C under inert atmosphere for 12–16 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Step 2: Ester Hydrolysis

-

Reagents: Ethyl 3-(4-ethylthiophenyl)isonicotinate (from Step 1), LiOH·H₂O (3.0 eq).

-

Procedure:

-

Dissolve the ester in THF/Water.[2]

-

Stir at room temperature for 4 hours (Monitor by TLC; disappearance of non-polar spot).

-

Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product typically precipitates as a white/off-white solid.[1][2]

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[2]

-

Biological Relevance & Applications[1][2][3][4][8][9][10][11]

Antitubercular Activity (InhA Inhibition)

Derivatives of isonicotinic acid are foundational in tuberculosis therapy.[1] While Isoniazid requires activation by KatG, direct InhA inhibitors often feature bulky lipophilic groups that occupy the hydrophobic substrate-binding pocket of the enzyme.[2]

-

Mechanism: The 4-ethylthiophenyl group is predicted to occupy the hydrophobic "wing" of the InhA active site, potentially bypassing the need for KatG activation and overcoming Isoniazid resistance.[1][2]

Anti-Inflammatory (COX-2 / P2X7)

3-Aryl isonicotinic acids have been identified as scaffolds for P2X7 receptor antagonists .[1][2] The P2X7 receptor regulates the release of pro-inflammatory cytokines (IL-1β).[1][2]

-

SAR Insight: The sulfur atom in the ethylthio chain provides a unique oxidation switch.[2] In vivo, this can form a sulfoxide (chiral center) or sulfone, which alters the hydrogen-bonding network within the receptor pocket.

Kinase Inhibition (Oncology)

The "3-aryl pyridine" motif is a bioisostere for the biaryl systems found in many kinase inhibitors (e.g., p38 MAPK or VEGFR inhibitors).[1][2] The carboxylic acid can mimic the phosphate-binding interaction, while the ethylthio-phenyl arm extends into the hydrophobic back-pocket of the ATP binding site.[1][2]

Analytical Characterization (Expected Data)

To validate the synthesis of 3-(4-Ethylthiophenyl)isonicotinic acid, researchers should verify the following spectral signatures:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | δ 13.5 ppm (br s, 1H) | Carboxylic acid proton (D₂O exchangeable).[1][2] |

| ¹H NMR | δ 8.6 - 8.8 ppm (d/s) | Pyridine α-protons (C2-H and C6-H); shifted downfield due to N-ring.[1][2] |

| ¹H NMR | δ 2.9 ppm (q) & 1.3 ppm (t) | Characteristic ethyl group signals attached to Sulfur (-S-CH₂-CH₃).[1][2] |

| ¹³C NMR | ~167 ppm | Carbonyl carbon (C=O).[1][2] |

| IR | ~1700-1720 cm⁻¹ | Strong C=O stretching vibration.[1][2] |

| HRMS | [M+H]⁺ = 260.07 | High-resolution mass match for C₁₄H₁₄NO₂S⁺. |

References

-

Synthesis of 3-Aryl Isonicotinic Acids

-

Biological Activity of Isonicotinic Acid Derivatives (Anti-TB)

-

Pyridine Scaffolds in Kinase Inhibition

-

General Properties of Pyridine-4-carboxylic Acids

3-aryl isonicotinic acid derivatives literature review

Architecting 3-Aryl Isonicotinic Acid Derivatives: A Technical Whitepaper on Synthetic Methodologies and Pharmacological Profiling

Executive Rationale

3-Aryl isonicotinic acid (3-arylpyridine-4-carboxylic acid) derivatives represent a highly privileged scaffold in medicinal chemistry. Characterized by a pyridine ring bearing a carboxylic acid at the 4-position and an aryl substituent at the 3-position, these molecules offer unique hydrogen-bonding capabilities and tunable steric profiles. This guide deconstructs the state-of-the-art synthetic pathways—transitioning from classical cross-coupling to modern C-H activation—and evaluates their multi-target pharmacological utility across antimicrobial, antiviral, and oncological domains.

Structural Chemistry & Pharmacophore Dynamics

The core structure of1 [1] dictates its biological reactivity. The orthogonal relationship between the bulky 3-aryl group and the 4-carboxylic acid induces a specific dihedral angle that prevents coplanarity, creating a distinct 3D pharmacophore. This conformation is critical for fitting into deep enzymatic pockets, such as the RNase H domain of HIV-1 reverse transcriptase or bacterial cell wall synthesis enzymes, while also influencing solubility and complexation in coordination chemistry.

Advanced Synthetic Methodologies

The synthesis of 3-aryl isonicotinic acids has historically been bottlenecked by the inert nature of the pyridine C-H bonds. Below, we detail two primary workflows: the modern direct C-H arylation to build the core scaffold, and a green chemistry approach for downstream esterification.

Workflow comparing traditional cross-coupling vs. direct C-H arylation for 3-aryl isonicotinic acids.

Protocol A: Direct Pd(0)/PR3-Catalyzed C-H Arylation

Causality & Rationale: Traditional commercial routes involve a tedious amide-directed lithiation/iodination/cross-coupling sequence. The2 [3] directly functionalizes the C-H bond at the 3-position. To prevent over-arylation at the remaining equivalent C-H bonds, a bulky N-(3,5-dimethylphenyl) amide directing group is utilized, ensuring strict mono-selectivity through steric hindrance.

Self-Validating Workflow:

-

Reaction Setup: In an oven-dried Schlenk tube, combine the N-(3,5-dimethylphenyl) isonicotinamide derivative (1.0 equiv), aryl bromide (1.5 equiv), Pd catalyst (e.g., Pd2(dba)3, 5 mol%), PR3 ligand (10 mol%), and Cs2CO3 (3.0 equiv).

-

Solvent & Desiccation: Add 100 mg of 3Å molecular sieves to sequester moisture (preventing catalyst quenching) and 1 mL of anhydrous toluene.

-

Catalytic Cycle: Purge the vessel with N2 and heat to 130 °C for 48 hours. The elevated temperature is required to overcome the high activation energy of the pyridine C-H bond insertion.

-

Validation & Cleavage: Cool to room temperature, filter through Celite, and analyze the crude mixture via 1H NMR using CH2Br2 as an internal standard to confirm conversion. Finally, reflux the purified amide in 4N HCl to cleave the directing group, yielding the free 3-aryl isonicotinic acid.

Protocol B: Solvent-Free Synthesis of Methyl 3-Phenylisonicotinate

Causality & Rationale: Derivatizing the acid into an ester is often necessary to improve lipophilicity for cellular assays. Traditional esterification uses excess toxic solvents. 3 [2] relies on mechanical kinetic energy to drive the reaction, reducing E-factors by 60% and eliminating intermediate purification steps.

Self-Validating Workflow:

-

Milling Setup: Load 3-phenylisonicotinic acid (1.0 equiv) and K2CO3 (1.5 equiv) into a stainless-steel ball-milling jar.

-

Reagent Addition: Add methyl iodide (1.2 equiv) directly to the solid mixture. The K2CO3 deprotonates the carboxylic acid, creating a highly nucleophilic carboxylate in the solid state.

-

Mechanochemical Activation: Mill at 400 rpm for 45 minutes.

-

Isolation: Extract the resulting powder with ethyl acetate, wash with brine to remove residual salts, and concentrate in vacuo. TLC validation (Hexane:EtOAc) should show a single spot corresponding to the ester (yielding up to 94% conversion).

Pharmacological Profiling & Mechanisms of Action

The substitution pattern on the 3-aryl ring and the 4-carboxylic acid functionalization dictate the pharmacological trajectory of these derivatives.

Multi-target pharmacological pathways of 3-aryl isonicotinic acid derivatives.

-

Antimicrobial Efficacy: 4 [6] have demonstrated a profound ability to promote the rupture of bacterial cell walls. By altering lipophilicity through the 3-aryl substitution, these compounds achieve superior membrane penetration compared to standard chemotherapeutics, showing potent activity against Mycobacterium tuberculosis.

-

Antiviral (HIV-1) Activity: Recent structural activity relationship (SAR) studies highlight that5 [4] act as dual inhibitors. They specifically target the RNase H function of the HIV-1 reverse transcriptase, halting viral replication in the low micromolar range. The sp2 hybridization state of the aryl linker is critical for maintaining the correct spatial geometry within the allosteric binding pocket.

-

Oncology: According to recent patent literature, specific 6 [5] where the 3-position is substituted with halogenated aryl groups exhibit targeted cytotoxicity against lung and colorectal cancer cell lines.

Quantitative Data Summary

| Compound / Derivative Class | Application / Target | Key Performance Metric | Source |

| Methyl 3-phenylisonicotinate | Intermediate Synthesis | 94% conversion (Solvent-free ball-milling) | EvitaChem [2] |

| Methyl 3-phenylisonicotinate | Intermediate Synthesis | 85% overall yield (Microwave-assisted Suzuki, 45 min) | EvitaChem [2] |

| 3-Aryl Isonicotinic Acids | Direct C-H Arylation | High mono-selectivity via N-(3,5-dimethylphenyl) amide | PMC NIH [3] |

| 2-(Arylamino)-nicotinic derivs | HIV-1 RT (RNase H) | Low micromolar IC50 inhibition | MDPI [4] |

| Isonicotinic acid hydrazones | Antimicrobial / Anti-TB | Superior MIC values vs. standard chemotherapeutics | ResearchGate [6] |

References

-

National Institutes of Health (PMC). "Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives". Available at:[Link]

-

MDPI. "2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication". Available at:[Link]

- Google Patents. "CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof".

-

ResearchGate. "New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening" (2026). Available at:[Link]

Sources

- 1. CAS 104096-15-3: 3-PHENYLISONICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 2. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication [mdpi.com]

- 6. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

4-ethylthiophenyl pyridine-4-carboxylic acid properties

An In-depth Technical Guide to 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

4-(4-ethylthiophenyl)pyridine-4-carboxylic acid, also known as 4-(4-ethylthiophenyl)isonicotinic acid, is a bifunctional organic molecule incorporating a pyridine-4-carboxylic acid core and an ethylthiophenyl substituent. This unique combination of a polar, ionizable carboxylic acid and a lipophilic thioether-containing aryl group makes it a compound of significant interest in medicinal chemistry and materials science. The pyridine ring is a prevalent scaffold in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The carboxylic acid moiety provides a key site for ionic interactions or further derivatization, while the thioether group offers a metabolically relevant site and can influence the compound's electronic properties and binding capabilities. This guide provides a comprehensive overview of its chemical properties, a robust and logical synthetic protocol, expected analytical characteristics, and a discussion of its potential applications based on established structure-activity relationships.

Molecular Identity and Physicochemical Properties

The structure of 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid is characterized by a central pyridine ring functionalized with a carboxylic acid at the 4-position and a 4-ethylthiophenyl group at the 4-position of the pyridine ring.

Structural and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid | - |

| Common Name | 4-(4-ethylthiophenyl)isonicotinic acid | [2] |

| Molecular Formula | C₁₄H₁₃NO₂S | - |

| Molecular Weight | 259.32 g/mol | - |

| Canonical SMILES | CCSCc1ccc(cc1)c2ccncc2C(=O)O | - |

Physicochemical Data

Direct experimental data for this specific molecule is not widely available in public literature. The following table presents key properties of the parent scaffold, isonicotinic acid, which serves as a baseline, alongside predicted properties for the title compound.

| Property | Isonicotinic Acid (Parent Scaffold) | 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid (Predicted) | Source (Isonicotinic Acid) |

| Appearance | White to light yellow crystalline powder | White to off-white solid | [3] |

| Melting Point | 315-319 °C (sublimes) | >300 °C | |

| pKa | 4.96 (at 25 °C) | ~4.5 - 5.0 | [4] |

| Water Solubility | 5.2 g/L (at 20 °C) | Low | [3][5] |

| Solubility | Soluble in hot water; practically insoluble in benzene, ether | Soluble in DMSO, DMF, and aqueous base | [4][6] |

Rationale for Predictions: The addition of the large, nonpolar ethylthiophenyl group is expected to significantly decrease water solubility compared to the parent isonicotinic acid. The melting point is predicted to remain high due to the rigid biphenyl-like structure and the potential for strong intermolecular hydrogen bonding via the carboxylic acid dimer formation. The electronic effect of the para-thioether group is not expected to drastically alter the pKa of the distal carboxylic acid.

Synthesis and Characterization

The most logical and widely employed method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and generally high yields.[8]

Proposed Synthetic Workflow

The synthesis involves the coupling of a pyridine-4-carboxylic acid derivative (or its boronic acid equivalent) with a suitable 4-ethylthiophenyl halide. A common and effective strategy involves coupling 4-bromopyridine-4-carboxylic acid with (4-ethylthiophenyl)boronic acid.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Chloropyridine hydrochloride

-

(4-ethylthiophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Brine

Procedure:

-

Catalyst Preparation (In Situ): To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropyridine hydrochloride (1.0 eq), (4-ethylthiophenyl)boronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The use of a pre-formed catalyst like Pd(PPh₃)₄ can also be employed.

-

Expertise Note: The ligand (PPh₃) is crucial for stabilizing the Pd(0) active species and facilitating the catalytic cycle. The ratio of ligand to palladium is often optimized to prevent catalyst decomposition while ensuring high activity.[9]

-

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the palladium catalyst. c. Concentrate the filtrate under reduced pressure to remove the dioxane. d. Dilute the remaining aqueous layer with water and wash with ethyl acetate to remove non-polar impurities. e. Carefully acidify the aqueous layer to pH ~4-5 with 2M HCl. The product should precipitate as a solid.

-

Trustworthiness Note: The isoelectric point of pyridine carboxylic acids is typically around pH 3-4. Acidification protonates the pyridine nitrogen and deprotonates the carboxylate, leading to the neutral zwitterionic form which often has minimal water solubility, thus ensuring efficient precipitation and isolation.

-

-

Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities. c. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography.

-

Characterization: Dry the final product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Expected Analytical Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyridine Protons: Two doublets expected in the aromatic region, one around δ 8.7-8.9 ppm (protons ortho to the nitrogen) and another around δ 7.8-8.0 ppm (protons ortho to the carboxylic acid).

-

Phenyl Protons: Two doublets expected, integrating to 2H each, representing an AA'BB' system, likely around δ 7.6-7.8 ppm and δ 7.3-7.5 ppm.

-

Ethyl Group: A quartet around δ 3.0-3.2 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

-

Carboxylic Acid: A broad singlet, typically > δ 13 ppm, which is exchangeable with D₂O.

-

-

Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z 258.06.

-

IR Spectroscopy (KBr, cm⁻¹):

-

Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

-

Sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

C=C and C=N aromatic stretching vibrations (~1600, 1550, 1480 cm⁻¹).

-

Chemical Reactivity and Potential Applications

The molecule's structure suggests several avenues for research and application, primarily in drug discovery and materials science. Pyridine carboxylic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][10][11][12]

Key Reactive Sites

-

Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, allowing for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.[13]

-

Pyridine Nitrogen: The nitrogen atom is basic and can be protonated, N-alkylated, or oxidized to the corresponding N-oxide. This site is a critical hydrogen bond acceptor in biological systems.

-

Thioether Linkage: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone. This is a common metabolic pathway in vivo and can be used to modulate the electronic and solubility properties of the molecule.

Potential as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors utilize a heterocyclic core (like pyridine) as a "hinge-binder" that forms hydrogen bonds with the backbone of the kinase hinge region. The appended aryl group (the ethylthiophenyl moiety) typically occupies a hydrophobic pocket. The carboxylic acid can be used to either impart solubility or act as a vector to extend into solvent-exposed regions, potentially picking up additional interactions.

Caption: Binding hypothesis in a kinase active site.

The thioether moiety is particularly interesting. Thiophene-containing molecules have demonstrated diverse biological activities, including antimicrobial and anti-inflammatory effects.[14] The ethylthio group provides a balance of lipophilicity and potential for metabolic activation, which can be fine-tuned to optimize pharmacokinetic properties.

Safety and Handling

Based on the properties of the parent compound, isonicotinic acid, 4-(4-ethylthiophenyl)pyridine-4-carboxylic acid should be handled with appropriate care.

-

Hazard Classification: Expected to be an eye irritant.[5]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. If handling as a fine powder, a dust mask or respirator is recommended.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(4-ethylthiophenyl)pyridine-4-carboxylic acid is a versatile chemical scaffold with significant untapped potential. Its synthesis is readily achievable through robust and well-documented methodologies like the Suzuki-Miyaura coupling. The combination of a proven pharmacophore (pyridine carboxylic acid) with a tunable lipophilic group (ethylthiophenyl) makes it an attractive candidate for library synthesis in drug discovery programs, particularly in the areas of kinase inhibition, antimicrobials, and anti-inflammatory agents. Further research should focus on its empirical synthesis, detailed characterization, and screening against a panel of biological targets to fully elucidate its therapeutic potential.

References

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo). 2025;73(4):327-335. [Link]

-

Suzuki reaction. In: Wikipedia. ; 2024. [Link]

-

Isonicotinic Acid. Merck Index. [Link]

-

The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. [Link]

-

Synthesis of pyridine-4-carboxylic acid. PrepChem.com. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

-

Isonicotinic acid. In: Wikipedia. ; 2024. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

-

4-Pyridinecarboxylic acid, ethyl ester. NIST WebBook. [Link]

-

Safety Data Sheet: Isonicotinic acid. Carl ROTH. [Link]

-

Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

-

4-pyridinecarboxylic acid, 3-cyano-1,2-dihydro-6-methyl-2-thioxo-,ethyl ester. SpectraBase. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Process for producing pyridine carboxylic acids. European Patent Office. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Science of Synthesis. [Link]

-

Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). Cheméo. [Link]

- Process for the production of pyridine carboxylic acids.

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

-

4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST WebBook. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 4. Isonicotinic Acid [drugfuture.com]

- 5. carlroth.com [carlroth.com]

- 6. 4-Pyridinecarboxylic acid (CAS 55-22-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. encyclopedia.pub [encyclopedia.pub]

Advanced Scaffold Analysis: The 3-Substituted Isonicotinic Acid Core in Targeted Drug Discovery

Executive Summary

The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a highly privileged structure in modern medicinal chemistry. While the unsubstituted core is famous for its role in first-line antitubercular agents (e.g., isoniazid), targeted substitution at the 3-position (such as with fluoro, amino, or trifluoromethyl groups) introduces critical steric and electronic perturbations. This in-depth technical guide explores the causality behind these modifications, detailing how 3-substituted isonicotinic acid derivatives act as highly selective inhibitors for metalloenzymes like 2-oxoglutarate (2OG) dependent oxygenases, as well as potent anti-inflammatory agents.

Structural and Mechanistic Paradigms

Electronic and Steric Fundamentals

The introduction of a substituent at the C3 position—directly adjacent to the C4-carboxylic acid—creates significant steric hindrance. This physical crowding forces the C4-carboxylate group to rotate out of coplanarity with the pyridine ring.

Causality of the 3-Substitution

The loss of coplanarity disrupts the extended

-

Altered pKa and Lipophilicity: The decoupling of the carboxylate from the aromatic ring's electron-withdrawing influence alters the pKa of both the pyridine nitrogen and the carboxylic acid, directly impacting the molecule's membrane permeability and bioavailability.

-

Tuned Metal Chelation Geometry: When these scaffolds are utilized to chelate metal ions—such as Fe(II) in the active sites of 2OG oxygenases—the altered bite angle of the bidentate ligand (N1 and C2/C4 carboxylates) and the reduced electron density on the pyridine nitrogen (induced by electron-withdrawing groups like fluorine) weaken the coordination. This precise electronic tuning is the primary driver for achieving enzyme selectivity [1].

Application 1: 2-Oxoglutarate (2OG) Oxygenase Inhibition

2OG oxygenases, such as aspartate/asparagine-

By utilizing a 3-fluoroisonicotinic acid precursor to synthesize 3-fluoro-2,4-PDCA, researchers can drastically alter the selectivity profile. The fluorine atom's electronegativity reduces the electron-donating capacity of the scaffold, while its steric bulk refines the fit within the AspH binding pocket, granting a 64-fold selectivity for AspH over KDM4E[1].

Fig 1: Mechanism of 2OG oxygenase inhibition by 3-Fluoro-2,4-PDCA via Fe(II) active site chelation.

Quantitative Data: Inhibitory Activity of 2,4-PDCA Derivatives

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how 3-substitution enhances selectivity [1].

| Compound | Substituent | AspH IC₅₀ (µM) | KDM4E IC₅₀ (µM) | FIH IC₅₀ (µM) | Selectivity (KDM4E/AspH) |

| 2,4-PDCA | None | ~0.03 | ~0.8 | ~0.8 | ~26x |

| 3-Fluoro-2,4-PDCA | 3-F | ~0.05 | ~3.2 | >100 | ~64x |

| 5-Fluoro-2,4-PDCA | 5-F | ~0.05 | ~3.2 | >100 | ~64x |

| 3-CF₃-2,4-PDCA | 3-CF₃ | Reduced | Reduced | >100 | N/A |

Application 2: Anti-Inflammatory and ROS Inhibition

Beyond metalloenzyme inhibition, the 3-substituted isonicotinoyl motif is highly effective in suppressing reactive oxygen species (ROS) and inhibiting cyclooxygenase-2 (COX-2). Recent drug development efforts have synthesized lipophilic isonicotinates that exhibit exceptional anti-inflammatory activity. For instance, specific meta-aminophenol isonicotinates exhibit IC₅₀ values of 1.42 µg/mL against intracellular ROS production, which is approximately eight times more potent than standard NSAIDs like ibuprofen (IC₅₀ = 11.2 µg/mL) [2].

Synthetic Workflows and Methodologies

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. In-process visual and chemical cues guarantee that the researcher can verify the success of each step without waiting for final NMR validation.

Protocol A: Synthesis of 3-Aminoisonicotinic Acid via Hofmann Rearrangement

This protocol converts 3,4-pyridinedicarboximide into 3-aminoisonicotinic acid.

-

Preparation of Hypobromite: Slowly add bromine (1.1 equiv) to a 10% aqueous NaOH solution under an ice bath to generate sodium hypobromite in situ.

-

Imide Addition: Add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 equiv) to the basic hypobromite solution.

-

Rearrangement: Add additional 10% NaOH and heat the mixture to 90 °C for 40 minutes.

-

Causality & Validation: Heating provides the activation energy required for the migration of the alkyl group to the electron-deficient nitrogen. The visual cessation of CO₂ evolution serves as an in-process indicator of reaction completion.

-

-

Isoelectric Precipitation: Cool to room temperature and carefully adjust the pH to exactly 3.0 using 50% sulfuric acid.

-

Causality & Validation: A pH of 3.0 corresponds to the isoelectric point of the zwitterionic 3-aminoisonicotinic acid. The sudden, massive precipitation of a light yellow powder acts as a self-validating cue that the correct thermodynamic state has been reached.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the product in near-quantitative yield.

Protocol B: Synthesis of 3-Fluoro-2,4-PDCA via Palladium-Catalyzed Carbonylation

This protocol utilizes 2-chloro-3-fluoroisonicotinic acid to build the highly selective 2OG inhibitor.

Fig 2: Three-step synthetic workflow for 3-Fluoro-2,4-PDCA from 3-fluoroisonicotinic acid.

-

Esterification: React 2-chloro-3-fluoroisonicotinic acid with methanol and catalytic H₂SO₄ under reflux to yield methyl 2-chloro-3-fluoroisonicotinate.

-

Carbonylation Setup: In a pressure reactor, combine the ester (1.0 equiv), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and triethylamine (2.0 equiv) in anhydrous methanol.

-

Causality: The use of dppp (1,3-bis(diphenylphosphino)propane) as a bidentate ligand is critical. It tightly coordinates the palladium center, preventing the catalyst from being poisoned by the strongly coordinating pyridine nitrogen of the substrate [1].

-

-

Pressurization: Purge the vessel with CO gas, pressurize to 50 psi, and heat to 80 °C for 16 hours.

-

Saponification: Isolate the dimethyl 3-fluoropyridine-2,4-dicarboxylate intermediate via silica plug. Dissolve in THF/H₂O (1:1), add LiOH (3.0 equiv), and stir at room temperature until TLC indicates complete consumption of the ester.

-

Acidification: Adjust the pH to 2 with 1M HCl to precipitate the final 3-fluoro-2,4-PDCA product.

References

-

Brewitz, L., et al. "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases." Journal of Fluorine Chemistry (via PMC).[Link]

-

Yaqoob, S., et al. "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid." Molecules (MDPI).[Link]

Mechanistic Drivers of Lipophilicity in Thioether Pyridines

Title: Modulating Lipophilicity in Drug Design: A Technical Guide to the logP of Thioether-Substituted Pyridines

Executive Summary In medicinal chemistry and agrochemical development, the octanol-water partition coefficient (logP) is a fundamental physicochemical parameter dictating absorption, distribution, metabolism, excretion, and toxicity (ADMET). Thioether-substituted pyridines represent a privileged structural motif. The incorporation of a thioether (-SR) linkage onto a pyridine ring allows for precise modulation of lipophilicity and electronic distribution, serving as a versatile bioisostere for ethers and amines. As a Senior Application Scientist, I have observed that optimizing the logP of these scaffolds requires a rigorous understanding of the underlying electronic causality and highly controlled experimental validation.

The lipophilicity of a thioether pyridine is not merely the sum of its parts; it is governed by the electronic interplay between the sulfur atom, its alkyl substituent, and the electron-deficient pyridine ring.

1.1. The Electronic Influence of Fluorination Aliphatic fluorination is a powerful tool to fine-tune logP. Replacing hydrogen atoms with fluorine on the thioalkyl chain (e.g., moving from -SCH₃ to -SCF₃) reliably increases lipophilicity[1]. This is driven by two causal mechanisms:

-

Hydrophobic Surface Area Expansion: The C-F bond is larger than the C-H bond, increasing the overall molecular volume and the energetic penalty of cavity formation in the aqueous phase.

-

Inductive Electron Withdrawal: Fluorine’s high electronegativity exerts a strong inductive pull through the thioether linkage. This drastically reduces the hydrogen-bond basicity of the pyridine nitrogen. Consequently, the molecule becomes less capable of interacting with water, driving the partition equilibrium toward the non-polar octanol phase[1].

1.2. Oxidation State: Thioethers vs. Sulfones The oxidation state of the sulfur atom serves as an on/off switch for aqueous solubility. Oxidizing a thioether (-S-) to a sulfone (-SO₂-) consistently lowers the logD₇.₄/logP[1]. The causality here is rooted in the introduction of two highly polarized S=O bonds. These oxygen atoms act as potent hydrogen-bond acceptors, withdrawing electron density from the sulfur and facilitating strong dipole-dipole interactions with water molecules.

1.3. Positional Isomerism and Basicity The position of the thioether group (ortho/2-, meta/3-, or para/4-) significantly impacts the pKa of the pyridine nitrogen. For 2-substituted thioether pyridines, the proximity of the electron-withdrawing sulfur group suppresses the basicity of the nitrogen to the point where the molecule remains predominantly neutral at physiological pH. As a result, the distribution coefficient (logD₇.₄) is virtually identical to the partition coefficient (logP)[1].

Fig 1: SPR logic tree for thioether pyridine lipophilicity modulation via structural changes.

Quantitative Data & Structure-Property Relationships

To illustrate these mechanistic principles, the following table summarizes the experimental lipophilicity data for key thioether-substituted pyridines.

| Compound | Substitution Position | R-Group | Experimental logD (pH 7.4) / logP | Source |

| 4-(Methylthio)pyridine | 4-position | -SCH₃ | 1.40 (Computed logP) | [2] |

| 2-(Methylthio)pyridine | 2-position | -SCH₃ | 1.69 (logD₇.₄) | [1] |

| 2-(Difluoromethylthio)pyridine | 2-position | -SCF₂H | 1.95 (logD₇.₄) | [1] |

| 2-(Trifluoromethylthio)pyridine | 2-position | -SCF₃ | 2.13 (logD₇.₄) | [1] |

Self-Validating Experimental Protocols

A single erroneous logP value can misdirect an entire drug discovery campaign. Therefore, experimental determination must rely on self-validating systems. The gold standard for compounds with a logP < 4 is the Shake-Flask Method[3].

3.1. The Gold Standard Shake-Flask Method (OECD 107 / EPA OPPTS 830.7550) This protocol directly measures the thermodynamic distribution of the solute. To ensure trustworthiness, the system incorporates internal checks for concentration dependence and emulsion artifacts[4].

Step-by-Step Methodology:

-

Phase Presaturation (Critical Step): Vigorously shake large volumes of high-purity n-octanol and distilled water together for 24 hours. Allow them to separate completely. Causality: Water and octanol are partially miscible. Using unsaturated solvents causes them to dissolve into one another during the assay, altering phase volumes and invalidating the concentration ratio[4].

-

Solute Preparation: Dissolve the thioether pyridine in the presaturated octanol phase. The concentration must be kept below 0.01 M to prevent self-association or deviations from the Nernst Partition Law[4].

-

Variable Ratio Setup (Self-Validation): Prepare three separate test vessels with different octanol-to-water volume ratios (e.g., 1:1, 1:2, and 2:1). Causality: If the calculated logP varies by more than ±0.3 log units across these ratios, it indicates a systemic error such as ionization, impurity interference, or emulsion formation[4].

-

Thermodynamic Equilibration: Mechanically shake the vessels at a constant temperature (typically 25°C) for 24 hours. Temperature control is mandatory as partitioning is a thermodynamically driven equilibrium.

-

Phase Separation: Centrifuge the samples at high speed. Causality: Shaking generates micro-emulsions of octanol in the aqueous phase. Because octanol holds a vastly higher concentration of the lipophilic thioether, even microscopic droplets in the water phase will artificially inflate the measured aqueous concentration, leading to a falsely low logP[3].

-

Quantification: Carefully aspirate the phases and quantify the solute concentration using HPLC-UV or Gas Chromatography[4].

-

Calculation: Compute the partition coefficient as

, and report the base-10 logarithm (logP).

3.2. Advanced ¹⁹F NMR Partitioning for Fluorinated Analogues For fluorinated thioether pyridines (e.g., -SCF₃ derivatives), traditional UV quantification can be complicated by overlapping chromophores. A highly robust alternative developed by Linclau and coworkers utilizes ¹⁹F NMR[1]. In this modified shake-flask approach, a fluorinated internal standard of known lipophilicity is added. Following equilibration and separation, simple ¹⁹F NMR integration of the signals in both the octanol and aqueous phases allows for direct, highly accurate calculation of logD₇.₄ without the need for external calibration curves[1].

Fig 2: Self-validating shake-flask workflow for logP determination, emphasizing emulsion prevention.

Conclusion

The lipophilicity of thioether-substituted pyridines is a highly tunable parameter. By strategically manipulating the oxidation state of the sulfur atom and the fluorination pattern of the alkyl chain, scientists can predictably drive logP values to optimize pharmacokinetic profiles. However, the integrity of these optimization campaigns relies entirely on rigorous, self-validating experimental protocols like the presaturated shake-flask method, which systematically eliminates thermodynamic and physical artifacts.

References

- Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)

- Title: 4-(Methylthio)

- Title: Partition coefficient octanol/water Source: Pesticide Registration Toolkit - FAO URL

- Title: 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(Methylthio)pyridine | C6H7NS | CID 140938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

Technical Guide: 3-(4-Ethylthiophenyl)isonicotinic Acid – Identification & Synthesis Strategy

Topic: 3-(4-Ethylthiophenyl)isonicotinic acid CAS number search Content Type: Technical Research Guide & Synthesis Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Identification Status

Current Status: As of the latest chemical index updates, 3-(4-Ethylthiophenyl)isonicotinic acid does not have a widely assigned, publicly indexed CAS Registry Number (RN) in open-access databases (PubChem, ChemSpider, Common Chemistry). It is classified as a non-catalog research intermediate , likely generated in situ or isolated specifically for structure-activity relationship (SAR) studies involving the isonicotinic acid scaffold.

Researchers requiring this compound must rely on de novo synthesis rather than commercial procurement. This guide provides the validated retrosynthetic pathway, precursor identification, and a self-validating synthesis protocol.

Chemical Identity Profile (Theoretical)

| Property | Specification |

| IUPAC Name | 3-[4-(ethylsulfanyl)phenyl]pyridine-4-carboxylic acid |

| Molecular Formula | C₁₄H₁₃NO₂S |

| Molecular Weight | 259.32 g/mol |

| SMILES | CCSc1ccc(cc1)c2c(C(=O)O)ccncc2 |

| Core Scaffold | Isonicotinic Acid (Pyridine-4-carboxylic acid) |

| Key Substituent | 4-(Ethylthio)phenyl group at position 3 |

Strategic Retrosynthesis & Precursor Validation

To access this compound, a Suzuki-Miyaura Cross-Coupling is the most chemically robust approach. This method couples a 3-haloisonicotinic acid derivative with a 4-(ethylthio)phenylboronic acid.

Validated Precursors: The following precursors have confirmed CAS numbers and are commercially available from major building block suppliers (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).

| Role | Compound Name | CAS Number | Molecular Weight |

| Electrophile | 3-Bromoisonicotinic acid | 13959-02-9 | 202.01 |

| Nucleophile | 4-(Ethylthio)phenylboronic acid | 145349-76-4 | 182.05 |

| Catalyst | Pd(dppf)Cl₂[1] · CH₂Cl₂ | 95464-05-4 | 816.64 |

Synthesis Pathway Visualization

Figure 1: Retrosynthetic analysis utilizing commercially validated building blocks to access the target scaffold.

Detailed Experimental Protocol

Expertise Note: Direct coupling of free carboxylic acids in Suzuki reactions can sometimes suffer from catalyst poisoning or protodecarboxylation. However, isonicotinic acids are generally stable. If yields are low (<30%), convert the 3-bromoisonicotinic acid to its methyl ester (CAS 55-22-1 derivative) prior to coupling, then hydrolyze (LiOH) post-coupling.

Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup:

-

In a 100 mL round-bottom flask, charge 3-Bromoisonicotinic acid (1.0 eq, 5 mmol) and 4-(Ethylthio)phenylboronic acid (1.2 eq, 6 mmol).

-

Add solvent: 1,4-Dioxane (20 mL) and Water (5 mL).

-

Add Base: Sodium Carbonate (Na₂CO₃) (3.0 eq, 15 mmol).

-

Degassing: Sparge the mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

-

-

Catalysis:

-

Add Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq, 5 mol%).

-

Heat the reaction to 90-100°C (Reflux) under an inert atmosphere for 12–16 hours.

-

-

Work-up & Purification:

-

Cool to room temperature.

-

Acidification: Since the product is an acid, the reaction mixture (basic) will contain the carboxylate salt. Carefully acidify with 1M HCl to pH ~3–4. This should precipitate the target acid.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5 + 1% Acetic Acid).

-

Search Methodology & Verification Logic

When a specific CAS number is elusive, researchers must employ a "Structure-Based" verification workflow to ensure they are not missing a proprietary index.

Logic Flow for Non-Indexed Compounds

Figure 2: Decision matrix for handling non-indexed chemical entities in drug discovery.

Applications & Bioisosterism

The 3-arylisonicotinic acid motif is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for biaryl carboxylic acids found in:

-

Antitubercular Agents: Isonicotinic acid hydrazide (Isoniazid) analogs.

-

Kinase Inhibitors: The pyridine nitrogen provides a key hydrogen bond acceptor for the hinge region of kinases.

-

P2X7 Antagonists: Biaryl amides derived from this acid core.

References

-

Sigma-Aldrich. Product Specification: 3-Bromoisonicotinic acid (CAS 13959-02-9).[2] Retrieved from [3]

-

Thermo Fisher Scientific (Alfa Aesar). Product Specification: 4-(Ethylthio)phenylboronic acid (CAS 145349-76-4).[1] Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

PubChem. Compound Summary: Isonicotinic Acid (CAS 55-22-1).[4] Retrieved from

Sources

- 1. 122702-20-9,D-Serinamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-ブロモピリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Bromoisonicotinic acid | 13959-02-9 [chemicalbook.com]

- 4. Isonicotinic Acid [drugfuture.com]

Technical Monograph: Biological Activity & Synthetic Utility of 3-Aryl Isonicotinic Acids

Topic: Biological Activity of 3-Aryl Isonicotinic Acids Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Biaryl Scaffold

The 3-aryl isonicotinic acid (3-arylpyridine-4-carboxylic acid) scaffold represents a critical "privileged structure" at the intersection of agrochemistry and medicinal chemistry. Its utility stems from the specific orthogonal positioning of the aryl ring relative to the pyridine core, which induces a non-planar conformation essential for binding selectivity.

In agrochemistry , the free acid functions as a synthetic auxin, mimicking indole-3-acetic acid (IAA) to dysregulate plant growth via the TIR1/AFB signaling pathway. In medicinal chemistry , the scaffold serves as a bioisostere for biaryl systems, with amide and hydrazide derivatives exhibiting potent inhibition of Xanthine Oxidase (XO) and modulation of oxidative stress pathways (ROS inhibition).

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated synthetic protocols for this versatile chemical class.

Chemical Space & Structure-Activity Relationship (SAR)

The biological activity of 3-aryl isonicotinic acids is governed by the steric and electronic interplay between the C3-aryl substituent and the C4-carboxylate.

Conformational Locking

Unlike planar pyridine derivatives, the 3-aryl substituent forces the C4-carboxylate out of coplanarity with the pyridine ring due to steric clash (atropisomerism potential). This "twisted" conformation is critical for:

-

Receptor Docking: Fits into hydrophobic pockets of enzymes like Xanthine Oxidase where planar analogs fail.

-

Solubility: Disrupts crystal lattice packing, improving solubility compared to planar isomers.

Functional Divergence

| Functional Group (C4) | Primary Biological Domain | Mechanism of Action | Key Target |

| Free Acid (-COOH) | Agrochemistry | Auxin Mimicry | TIR1 Ubiquitin Ligase |

| Amide (-CONHR) | Pharma (Metabolic) | Enzyme Inhibition | Xanthine Oxidase (XO) |

| Hydrazide (-CONHNH2) | Pharma (Inflammation) | ROS Scavenging | Peroxidase / COX-2 |

Agrochemical Application: Synthetic Auxins[1][2]

Mechanism of Action

3-Aryl isonicotinic acids function as auxinic herbicides . They mimic the natural hormone IAA but possess greater metabolic stability, leading to lethal accumulation in plant tissues.

-

Receptor: The molecule binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.

-

Signal Transduction: Binding promotes the recruitment of Aux/IAA transcriptional repressors to the SCF^TIR1 complex.

-

Outcome: Ubiquitination and degradation of Aux/IAA repressors releases ARF (Auxin Response Factors), causing uncontrolled gene expression, epinasty, and cell death.

Visualization: Auxin Signaling Pathway

Caption: Mechanism of auxinic herbicide action.[1] The 3-aryl isonicotinic acid acts as a "molecular glue" between TIR1 and Aux/IAA repressors.

Pharmaceutical Application: Enzyme Inhibition

Xanthine Oxidase (XO) Inhibition

The most validated pharmaceutical application of the 3-aryl isonicotinic acid scaffold is in the treatment of hyperuricemia (gout).

-

Compound Class: N-phenylisonicotinamide derivatives.

-

Mechanism: The pyridine nitrogen interacts with the molybdenum center of XO, while the 3-aryl group occupies the hydrophobic pocket, mimicking the substrate hypoxanthine but preventing turnover.

-

Potency: Derivatives with a 3-(1H-tetrazol-1-yl)phenyl group have demonstrated

values in the nanomolar range (0.031

Anti-Inflammatory & ROS Scavenging

Hydrazide derivatives of 3-aryl isonicotinic acid exhibit dual activity:

-

Direct ROS Scavenging: The hydrazide moiety acts as a hydrogen donor, neutralizing superoxide anions and hydroxyl radicals.

-

COX-2 Inhibition: The biaryl scaffold fits the COX-2 active site, reducing prostaglandin synthesis.

Experimental Protocol: Synthesis & Evaluation

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the 3-aryl isonicotinic core is the Suzuki coupling of 3-bromoisonicotinic acid esters. Direct arylation of the free acid is possible but often suffers from catalyst poisoning; ester protection is recommended.

Protocol:

-

Reagents: Methyl 3-bromoisonicotinate (1.0 eq), Arylboronic acid (1.2 eq),

(5 mol%), -

Solvent: Toluene:Ethanol:Water (4:1:1).

-

Procedure:

-

Degas solvents with

for 30 mins (Critical: -

Combine reactants in a sealed tube.

-

Heat to 90°C for 12 hours.

-

Workup: Filter through Celite, extract with EtOAc, wash with brine.

-

Hydrolysis: Treat ester with LiOH in THF/Water to yield the free acid.

-

Visualization: Synthetic Workflow

Caption: Optimized synthetic route via Suzuki-Miyaura coupling followed by saponification.

Biological Assay: Root Growth Inhibition (Auxin Activity)

To validate the herbicidal activity of the synthesized acid:

-

Subject: Arabidopsis thaliana (Col-0) seedlings.

-

Medium: 0.5x MS medium + 1% sucrose + 0.8% agar.

-

Treatment: Supplement plates with 0, 0.1, 1, 10, and 50

M of the test compound. -

Measurement: Transfer 5-day-old seedlings to treatment plates. Measure primary root elongation after 72 hours.

-

Endpoint: Calculate

for root growth inhibition. A true auxin mimic will show severe inhibition and root hair proliferation at >1

References

-

Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Source: NIH / PMC. Context: Synthesis of 3-aryl derivatives for medicinal libraries.

-

Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. Source: PubMed. Context: High potency of 3-aryl isonicotinamide derivatives against XO.

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Source: MDPI Molecules. Context: Anti-inflammatory and ROS scavenging activity of isonicotinic hydrazides.

-

Auxin Herbicide Action: Lifting the Veil Step by Step. Source: PMC.[2] Context: Mechanism of pyridine carboxylic acids as auxin mimics via TIR1.

-

Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids. Source: PMC.[2] Context: Mechanistic details for the synthetic protocol.

Sources

Application Note: Synthesis of 3-(4-Ethylthiophenyl)isonicotinic Acid via Suzuki-Miyaura Coupling

Executive Summary & Strategic Rationale

This guide details the synthesis of 3-(4-Ethylthiophenyl)isonicotinic acid , a functionalized biaryl scaffold relevant to medicinal chemistry programs targeting P2X7 antagonists or kinase inhibitors.

The core challenge in this synthesis is the convergence of three distinct chemical hurdles:

-

Steric Hindrance: The 3-position of the isonicotinic acid core is ortho-substituted relative to the carboxylic acid and adjacent to the pyridine nitrogen, creating a sterically crowded environment for transmetalation.

-

Catalyst Poisoning: The target motif contains a thioether (ethylthio) group. Sulfur is a soft Lewis base with high affinity for Palladium (Pd), capable of displacing monodentate phosphine ligands and arresting the catalytic cycle (catalyst poisoning).

-

Zwitterionic Handling: The final product is an amphoteric pyridine carboxylic acid, making direct purification from crude reaction mixtures difficult due to solubility issues in standard organic solvents.

The Solution: We utilize a "Protect-Couple-Deprotect" strategy. By converting the 3-bromoisonicotinic acid to its methyl ester prior to coupling, we eliminate zwitterionic character, allowing for standard silica gel purification of the intermediate. To mitigate sulfur poisoning, we employ Pd(dppf)Cl₂ , a catalyst with a bidentate ferrocenyl ligand that resists displacement by the thioether moiety.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three discrete operational steps to maximize yield and purity.

Figure 1: Three-stage synthetic workflow designed to bypass purification difficulties associated with zwitterionic intermediates.

Critical Experimental Considerations

Catalyst Selection: The Sulfur Problem

Thioethers (

Protocol Choice: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

-

Mechanism: The dppf ligand forms a rigid bidentate chelate with a large bite angle. This chelate effect significantly increases the thermodynamic stability of the Pd-P bonds, making it kinetically difficult for the thioether to displace the ligand and poison the catalyst [1].

Base and Solvent System[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: 1,4-Dioxane/Water (4:1) . The presence of water is mandatory to dissolve the inorganic base and activate the boronic acid (forming the boronate species

).

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-bromoisonicotinate

Objective: Mask the carboxylic acid to facilitate organic extraction.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

3-Bromoisonicotinic acid: 5.0 g (24.7 mmol)

-

Methanol (anhydrous): 50 mL

-

Sulfuric acid (

, conc.): 2.0 mL (Catalytic/Dehydrating)

-

-

Procedure:

-

Suspend the acid in Methanol.

-

Add

dropwise (Exothermic!). -

Reflux at 65°C for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup: Cool to RT. Concentrate in vacuo to remove MeOH. Dilute residue with saturated

(careful, gas evolution) until pH ~8. Extract with Ethyl Acetate ( -

Purification: Dry combined organics over

, filter, and concentrate. -

Expected Yield: ~4.8 g (90%) as a white/off-white solid.

-

Step 2: Suzuki-Miyaura Coupling

Objective: Form the biaryl C-C bond while tolerating the sulfide.

-

Setup: 100 mL Schlenk flask or 3-neck RBF, purged with Nitrogen/Argon.

-

Reagents:

-

Methyl 3-bromoisonicotinate (from Step 1): 1.0 equiv (e.g., 1.0 g, 4.6 mmol)

-

4-(Ethylthio)phenylboronic acid: 1.2 equiv (1.0 g, 5.5 mmol)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (5 mol%)

-

Base:

: 3.0 equiv (1.9 g) -

Solvent: 1,4-Dioxane (20 mL) + Water (5 mL) (Degassed)

-

-

Procedure:

-

Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 mins before adding catalyst. Oxygen promotes homocoupling and catalyst decomposition.

-

Add halide, boronic acid, and base to the flask.

-

Add Pd catalyst last.

-

Heat to 90°C for 4–16 hours.

-

Monitoring: Check TLC.[5] The sulfide might cause a slight "trail" on silica; use UV and

stain.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove Pd black (rinse with EtOAc).

-

Partition filtrate between EtOAc and Water. Wash organic layer with Brine.

-

Dry (

) and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/EtOAc gradient (0%

30% EtOAc). -

Expected Yield: 75–85%.

-

Step 3: Hydrolysis to Final Acid

Objective: Reveal the carboxylic acid.

-

Reagents:

-

Coupling Product (Step 2): 1.0 equiv

-

Lithium Hydroxide (

): 3.0 equiv -

Solvent: THF/Water (3:1)

-

-

Procedure:

-

Dissolve ester in THF/Water. Add LiOH.

-

Stir at Room Temperature (or mild heat 40°C) for 2–4 hours.

-

-

Isolation (Isoelectric Precipitation):

-

Concentrate to remove THF.

-

Cool the aqueous residue to 0°C.

-

Acidify carefully with 1M HCl to pH 3–4 (the isoelectric point of isonicotinic acid derivatives).

-

The product should precipitate as a white/pale yellow solid.

-

Filter, wash with cold water, and dry under high vacuum.

-

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle and the specific role of the bidentate ligand in preventing sulfur poisoning.

Figure 2: Suzuki catalytic cycle. Note the "Poisoning Trap" where sulfur coordinates to Pd. Using dppf (bidentate) ensures the equilibrium shifts back to the active cycle.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (Sulfur) | Increase catalyst loading to 10 mol%. Ensure effective degassing. Switch to Pd(OAc)₂ + SPhos (Buchwald ligand). |

| Protodeboronation | Unstable Boronic Acid | Use 4-(ethylthio)phenylboronic acid pinacol ester instead of free acid. Use anhydrous conditions (DMF/CsF). |

| Homocoupling (Ar-Ar) | Oxygen presence | Re-degas solvents. Ensure system is under positive Argon pressure. |

| Product is Sticky/Oil | Residual Solvent/Impurities | Triturate the final acid with Diethyl Ether or Pentane to induce crystallization. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky ligands for deactivated substrates). Link

-

Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Sulfonyl Chlorides with Organoboronic Acids. Organic Letters, 5(6), 953-955. (Context on sulfur tolerance). Link

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromoisonicotinic Acid

Executive Summary

The cross-coupling of 3-bromoisonicotinic acid (3-bromo-4-pyridinecarboxylic acid) presents a unique intersection of electronic and steric challenges. Unlike standard phenyl halides, this substrate features an electron-deficient pyridine ring, a potential catalyst-poisoning nitrogen atom, and a bulky, coordinating carboxylic acid group ortho to the reaction site.

This guide provides two distinct, field-validated workflows:

-

Protocol A (The "Robust" Route): Esterification followed by coupling. Recommended for scale-up and GMP environments where purification ease is paramount.

-

Protocol B (The "Direct" Route): Direct coupling of the free acid. Recommended for rapid analog generation or "green" chemistry applications to minimize step count.

Mechanistic Challenges & Strategic Solutions

The "Ortho-Acid" Problem

The 3-position of the pyridine ring is electronically similar to a deactivated benzene ring, making oxidative addition slower than in 2- or 4-halopyridines. However, the primary failure mode in this specific substrate is Protodeboronation and Catalyst Sequestration .

-

Zwitterionic Interference: In basic media, the free acid exists as a carboxylate (

). This anionic species can coordinate to the Palladium(II) center, displacing the phosphine ligand and forming an unreactive "palladacycle" resting state. -

Solubility Mismatch: The zwitterionic nature of the starting material often requires highly polar solvents (water, alcohols) which may hydrolyze sensitive boronic esters.

Catalyst Selection Logic

-

Ligand: We utilize SPhos or XPhos (Buchwald dialkylbiaryl phosphines). Their bulky nature prevents the pyridine nitrogen from coordinating to the Pd center, while their electron-richness accelerates the oxidative addition into the C-Br bond.

-

Pre-catalyst: Pd(dppf)Cl₂·DCM is the workhorse for Protocol A due to its stability and resistance to chelation. For Protocol B, Pd(OAc)₂ + SPhos generates the active species in situ, crucial for overcoming the steric bulk of the free acid.

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the competitive pathways and the necessity of ligand bulk to prevent catalyst poisoning.

Figure 1: Catalytic cycle highlighting the critical divergence point where bulky ligands prevent N-coordination poisoning.

Protocol A: The "Robust" Route (Via Methyl Ester)

Applicability: High-value synthesis, Scale-up (>10g), GMP intermediates. Rationale: Masking the acid eliminates catalyst coordination and improves solubility in standard organic solvents.

Step 1: Esterification (Standard)

Reflux 3-bromoisonicotinic acid in MeOH with catalytic H₂SO₄ (3 equiv) for 12h. Isolate via neutralization and filtration.

Step 2: Cross-Coupling Protocol

Reagents:

-

Substrate: Methyl 3-bromoisonicotinate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (9:1 v/v)

Procedure:

-

Charge: In a reaction vial equipped with a stir bar, combine the ester, boronic acid, base, and Pd catalyst.

-

Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LCMS (Look for consumption of Br-starting material; mass shift M-Br+Ar).

-

Work-up:

-

Cool to RT.

-

Filter through a pad of Celite (elute with EtOAc).

-

Wash filtrate with Brine. Dry over Na₂SO₄.

-

Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Step 3: Hydrolysis (If Free Acid is Desired) Treat the coupled ester with LiOH (2.0 equiv) in THF/Water (1:1) at RT for 2h. Acidify to pH 3-4 to precipitate the product.

Protocol B: The "Direct" Route (Free Acid Coupling)

Applicability: Rapid screening, Library generation, "Green" chemistry. Rationale: Uses water-soluble bases and specific ligands to couple the zwitterion directly.

Reagents:

-

Substrate: 3-Bromoisonicotinic acid (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.3 equiv)

-

Catalyst Source: Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (10 mol%) - Critical for preventing poisoning

-

Base: K₃PO₄ (3.5 equiv) - Phosphate buffers the pH effectively

-

Solvent: n-Butanol : Water (1:1 v/v) or Toluene : Water (3:1)

Procedure:

-

Pre-complexation: In a separate small vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent portion. Stir for 5 mins under Argon to generate the active catalyst (solution turns yellow/orange).

-

Main Charge: Add the Acid, Boronic Acid, and K₃PO₄ to the reaction vessel.

-

Combine: Add the catalyst solution and the water to the main vessel.

-

Reaction: Heat vigorously to 100°C for 16–24 hours. Note: Higher temperature is required to solubilize the carboxylate salt.

-

Work-up (Critical Step):

-

The reaction mixture will be basic (pH ~10-12).

-

Filter through Celite to remove Pd black.

-

Isoelectric Precipitation: Carefully add 1M HCl dropwise to the filtrate while monitoring pH.

-

The target product (3-arylisonicotinic acid) usually precipitates at pH 3.5 – 4.5 .

-

Filter the solid. If no precipitate forms, extract the acidified aqueous layer with n-Butanol or EtOAc/iPrOH (3:1).

-

Data Summary & Troubleshooting

| Parameter | Protocol A (Ester) | Protocol B (Acid) |

| Reaction Time | 4 - 12 Hours | 16 - 24 Hours |

| Typical Yield | 85 - 95% | 60 - 75% |

| Purification | Standard Silica Column | Isoelectric Precipitation / HPLC |

| Water Tolerance | Moderate | High |

| Primary Failure | Hydrolysis of ester (if too basic) | Protodeboronation of boronic acid |

Troubleshooting Guide (Self-Validating Checks)

-

Issue: Black precipitate forms immediately upon heating.

-

Cause: Catalyst decomposition ("Pd Black").

-

Fix: Ensure thorough degassing. Switch to Protocol B with SPhos (higher stability).

-

-

Issue: Starting material consumed, but no product (Protodeboronation).

-

Cause: Reaction temperature too high for the specific boronic acid.

-

Fix: Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h). Use Boronic Esters (Pinacol) instead of acids.

-

-

Issue: Product stays in aqueous phase.

-

Cause: Product is amphoteric.

-

Fix: Do not use simple extraction. Use n-Butanol for extraction or evaporate to dryness and use reverse-phase chromatography (C18).

-

Workflow Diagram: Method Selection

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Li, H., et al. (2015). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Free Carboxylic Acids.[3] Organic Letters, 17(14), 3616–3619. Link

-

Malinowski, Z., et al. (2011). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Reaction Kinetics, Mechanisms and Catalysis, 104, 393–403. Link

Sources

- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Palladium-Catalyzed Synthesis of 3-Substituted Pyridines

Topic: Palladium-Catalyzed Synthesis of 3-Substituted Pyridines Content Type: Advanced Application Note & Protocol Guide

Executive Summary

The 3-substituted pyridine moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for benzene rings to improve solubility and metabolic stability in drug candidates. However, functionalizing the C3 (meta) position is synthetically distinct from the more reactive C2 and C4 positions. While nucleophilic aromatic substitution favors C2/C4, the C3 position behaves electronically more like a deactivated benzene ring, making Palladium-catalyzed cross-coupling the methodology of choice.

This guide details the strategic synthesis of 3-substituted pyridines, addressing the primary challenge: Catalyst Deactivation via Nitrogen Coordination. We provide robust protocols for Suzuki-Miyaura coupling (the industry standard) and direct C-H activation (the atom-economical alternative).

Mechanistic Insight: The "Pyridine Problem"

The Challenge: Competitive Coordination

In standard Pd-catalysis, the pyridine nitrogen lone pair is a competent ligand. It can displace phosphines or coordinate to the open site of the Pd(II) intermediate, forming a stable, unreactive "dead" complex. This arrests the catalytic cycle, requiring higher temperatures or catalyst loadings.

The Solution: Steric Bulk & Electronic Bias

To bypass this, modern protocols utilize:

-

Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos): These create a steric wall that prevents the pyridine nitrogen from binding to the palladium center while facilitating oxidative addition.

-

Chelating Ligands (e.g., 1,10-Phenanthroline): Used in C-H activation to enforce a geometry that favors

-coordination over

Visualization: Catalytic Cycle & Inhibition Pathways

Figure 1: The catalytic cycle for Suzuki coupling of 3-bromopyridine. The red path indicates the formation of an off-cycle resting state caused by nitrogen coordination, which must be destabilized by ligand choice.

Method A: Suzuki-Miyaura Cross-Coupling (Standard Protocol)

Best For: Late-stage functionalization, high functional group tolerance, and scale-up.

Critical Parameters

| Parameter | Recommendation | Rationale |

| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Air-stable precursors that generate active Pd(0) in situ. |

| Ligand | SPhos or XPhos | Buchwald biaryl phosphines prevent N-coordination and accelerate coupling of deactivated aryl chlorides/bromides. |

| Base | K₃PO₄ (anhydrous) | Milder than alkoxides; minimizes hydrolytic deborylation. |

| Solvent | Toluene/Water (10:1) | Biphasic system solubilizes inorganic base while protecting the catalyst. |

Step-by-Step Protocol

Reaction: 3-Bromopyridine + Phenylboronic Acid

-

Preparation (In Glovebox or Schlenk Line):

-

To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add:

-

3-Bromopyridine: 1.0 mmol (158 mg)

-

Phenylboronic acid: 1.2 mmol (146 mg)

-

K₃PO₄ (finely ground): 2.0 mmol (424 mg)

-

Pd(OAc)₂: 1 mol% (2.2 mg)

-

SPhos: 2 mol% (8.2 mg)

-

-

Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins ensures active catalyst formation.

-

-

Solvent Addition:

-

Evacuate and backfill with Argon (3 cycles).[1]

-

Add Toluene (4.0 mL) and degassed Water (0.4 mL).

-

-

Reaction:

-

Seal the tube and heat to 100 °C for 12–18 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. 3-substituted pyridines often streak on silica; add 1% Et₃N to the eluent.

-

-

Workup:

-

Purification:

-

Flash chromatography (Hexanes:EtOAc gradient).[3]

-

Yield Expectation: 85–95%.

-

Method B: Pd-Catalyzed C-H Arylation (Advanced Protocol)

Best For: Atom economy, synthesis from unsubstituted pyridine, academic exploration. Mechanism: Concerted Metalation-Deprotonation (CMD) or Oxidative Coupling.

Workflow Logic

Figure 2: Workflow for direct C-H arylation. Note that C3 selectivity is achieved because the C2/C4 positions are too electron-deficient for electrophilic palladation, while the N-coordination is blocked or labile under specific ligand environments.

Protocol (Oxidative Coupling)

-

Setup:

-